1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is a dihydroxyanthraquinone compound. It is characterized by the presence of hydroxy substituents at positions 1 and 4, a methoxy group at position 2, and a methyl group at position 6 on the anthracene-9,10-dione structure. This compound is commonly found in various terrestrial and marine sources and has been widely studied for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene derivatives. For example, the oxidation of 1,4-dihydroxy-2-methoxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the compound can be produced through microbial fermentation followed by chemical post-treatment. For instance, the fermentation of specific fungi, such as Fusarium species, can produce anthraquinone derivatives, which can then be chemically modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxy and methoxy groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and hepatoprotective activities.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific molecular pathways
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone.
Uniqueness
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinone derivatives .
Biological Activity
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione, also known by its CAS number 67402-64-6, is a member of the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics contribute to various bioactive properties, including anticancer and antimicrobial effects.
- Molecular Formula : C16H12O4
- Molecular Weight : 284.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as DNA and enzymes. Key mechanisms include:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in DNA repair and replication, such as topoisomerases, leading to cytotoxic effects in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:
- In vitro Studies : The compound has shown potent cytotoxicity against human hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 12 µM .
- Mechanisms of Action : It induces apoptosis through multiple pathways, including the Akt signaling pathway. In vivo studies demonstrated tumor growth inhibition in nude mice models .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has been tested against Gram-positive bacteria with promising results. The observed IC50 values suggest effective inhibition at low concentrations .
- Synergistic Effects : Notably, it enhances the cytotoxicity of conventional chemotherapeutic agents like methotrexate and 5-fluorouracil against resistant cancer cell lines .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on HepG2 Cells :
- Synergistic Chemotherapy Study :
Comparative Analysis
To understand the uniqueness of this compound among other anthraquinones, a comparative analysis is presented below:
Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Hydroxyl and methoxy groups | High (IC50 ~12 µM) | Moderate |
Emodin | Hydroxyl groups | Moderate | High |
Anthraquinone | Basic structure without substituents | Low | Low |
Properties
CAS No. |
67402-64-6 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,4-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)12-10(17)6-11(21-2)16(20)13(12)14(8)18/h3-6,17,20H,1-2H3 |
InChI Key |
FZZQXPLSKXGZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)O |
Origin of Product |
United States |
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